molecular formula C13H17ClN2 B1471989 4-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 1803589-50-5

4-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B1471989
CAS No.: 1803589-50-5
M. Wt: 236.74 g/mol
InChI Key: PGXUPFYNOOVSGR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antimalarial Applications

A study by Santos et al. (2015) explored the antimalarial properties of 3-piperidin-4-yl-1H-indoles, a structurally similar compound. The research identified a new compound with significant antimalarial activity against both drug-resistant and sensitive strains of Plasmodium falciparum, highlighting the potential of this scaffold as a novel antimalarial chemotype (S. A. Santos et al., 2015).

Synthesis and Stereochemical Analysis

Król et al. (2022) conducted a study on the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives, demonstrating the importance of stereochemistry in the development of pharmaceuticals. This research provides valuable insights into the synthesis and absolute configuration of these compounds, which can be crucial for their biological activity (M. Król et al., 2022).

Anti-oncological Properties

A study by Girgis et al. (2015) on antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones revealed compounds with higher potency against certain tumor cell lines than standard references like cisplatin and doxorubicin. This underscores the potential of indole and piperidine derivatives as scaffolds for developing new anti-cancer drugs (A. S. Girgis et al., 2015).

Allosteric Modulation of Cannabinoid Receptors

Research by Khurana et al. (2014) into indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This study identifies compounds that could serve as potent CB1 allosteric modulators, offering new avenues for the development of therapies targeting the endocannabinoid system (Leepakshi Khurana et al., 2014).

Neurodegenerative Disease Treatment

Buemi et al. (2013) identified indole derivatives as dual-effective agents for treating neurodegenerative diseases, with both NMDA receptor affinity and antioxidant properties. This suggests a promising direction for developing multifunctional drugs to combat neurodegeneration (M. R. Buemi et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. General precautions for handling piperidine derivatives include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .

Future Directions

Piperidine derivatives continue to be an active area of research, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yl)-1H-indole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation . The interaction of this compound with enzymes and proteins is primarily mediated through its piperidine and indole moieties, which facilitate binding and subsequent biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit anticancer activity by affecting the signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, thereby modulating their activity. One notable mechanism is the inhibition of enzyme activity through competitive binding, which can lead to the degradation of target proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Different dosages of this compound can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, studies have demonstrated that higher doses of this compound can result in significant inhibition of parasite growth in malaria models, while lower doses may have minimal impact . It is essential to carefully consider the dosage when evaluating the efficacy and safety of this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it has been shown to activate hypoxia-inducible factor 1 pathways, leading to changes in cellular metabolism and adaptation to hypoxic conditions . The interactions of this compound with metabolic enzymes are crucial for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and retention within specific cellular regions .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, the presence of specific functional groups in this compound can facilitate its localization to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

4-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1;/h1-3,6,9-10,14-15H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXUPFYNOOVSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CNC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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